molecular formula C9H8N2O2 B12870763 1H-pyrrolo[3,2-b]pyridine-2-acetic acid

1H-pyrrolo[3,2-b]pyridine-2-acetic acid

Cat. No.: B12870763
M. Wt: 176.17 g/mol
InChI Key: DQWSBJYUTGTUNE-UHFFFAOYSA-N
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Description

1H-pyrrolo[3,2-b]pyridine-2-acetic acid is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by a fused pyrrole and pyridine ring system, which imparts unique chemical and biological properties. It is widely used in various fields of scientific research due to its versatile reactivity and potential therapeutic applications.

Preparation Methods

The synthesis of 1H-pyrrolo[3,2-b]pyridine-2-acetic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Madelung synthesis and Fischer indole synthesis are often employed to prepare pyrrolo[3,2-b]pyridine derivatives . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1H-pyrrolo[3,2-b]pyridine-2-acetic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and nucleophiles like amines or thiols.

    Nitration and Bromination: The compound can undergo nitration and bromination predominantly at the 3-position.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-pyrrolo[3,2-b]pyridine-2-acetic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

1H-pyrrolo[3,2-b]pyridine-2-acetic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

2-(1H-pyrrolo[3,2-b]pyridin-2-yl)acetic acid

InChI

InChI=1S/C9H8N2O2/c12-9(13)5-6-4-8-7(11-6)2-1-3-10-8/h1-4,11H,5H2,(H,12,13)

InChI Key

DQWSBJYUTGTUNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(N2)CC(=O)O)N=C1

Origin of Product

United States

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